2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, providing insights into cellular mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group using nucleophilic aromatic substitution reactions.
Attachment of Methoxyphenyl Ethanol Moiety: The final step involves the attachment of the methoxyphenyl ethanol group through a series of coupling reactions, often using reagents like Grignard reagents or organolithium compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the compound, leading to the formation of corresponding acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl ethanol moiety. Similar compounds include:
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol: Substitution of fluorine with chlorine.
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol: Variation in the position of the methoxy group.
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-hydroxyphenyl)ethanol: Replacement of the methoxy group with a hydroxyl group.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-16-6-4-5-15(13-16)19(23)14-21-9-11-22(12-10-21)18-8-3-2-7-17(18)20/h2-8,13,19,23H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLTZXBVULPBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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